2,5-Dichloro-6-fluoro-1,3-benzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2Cl2FNO |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,5-dichloro-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2Cl2FNO/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
InChI Key |
HRCJZELAVWJLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)OC(=N2)Cl |
Origin of Product |
United States |
Contextualization of the Benzoxazole Core Structure in Contemporary Organic Chemistry
Foundational Importance of the Benzoxazole (B165842) Heterocyclic System
Benzoxazole is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. chemistryjournal.netwisdomlib.org This arrangement confers considerable stability, yet provides reactive sites that allow for diverse functionalization. chemistryjournal.net The benzoxazole nucleus is considered a vital "pharmacophore"—a molecular framework responsible for a drug's physiological or pharmacological action—due to its ability to interact with various biological targets. chemistryjournal.netresearchgate.net
The structural similarity of the benzoxazole core to naturally occurring nucleic bases, such as adenine (B156593) and guanine, is a key reason for its biological activity, as it can interact with the biopolymers of living systems. chemistryjournal.netresearchgate.net Consequently, benzoxazole derivatives are prominent in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. wisdomlib.orgresearchgate.netnih.govnih.gov This broad utility makes the benzoxazole scaffold a frequent starting point for the development of novel therapeutic agents and other bioactive materials. chemistryjournal.netnih.gov
Strategic Role of Halogenated Benzoxazoles in Chemical Synthesis and Development
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoxazole core is a critical strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net
Halogenated benzoxazoles serve as versatile intermediates in organic synthesis. nih.gov The regioselective introduction of halogens onto the benzoxazole skeleton remains a challenging but important area of research, with various methods developed using transition metal catalysts to control the position of halogenation. researchgate.net For instance, different catalyst systems can direct chlorination, bromination, or iodination to specific positions on the benzoxazole structure, creating a diverse set of building blocks for further chemical modification. researchgate.net
Synthetic routes to halogenated benzoxazoles often begin with substituted 2-aminophenols. nih.govmdpi.com The condensation of these precursors with various reagents is a common and extensively studied method for creating the benzoxazole ring system. nih.govorganic-chemistry.orgijpbs.comnih.gov Studies on derivatives such as 5,7-dichloro-1,3-benzoxazole have shown that the presence and position of chlorine atoms are crucial for their cytotoxic and antimicrobial activities. researchgate.net This underscores the strategic importance of halogenation in fine-tuning the biological profile of benzoxazole-based compounds for potential therapeutic applications.
Compound Data
Table 1: Chemical Identification of 2,5-Dichloro-6-fluoro-1,3-benzoxazole
| Identifier | Value |
|---|---|
| CAS Number | 1548212-77-6 |
| Molecular Formula | C₇H₂Cl₂FNO |
| Molecular Weight | 206.00 g/mol |
Synthetic Strategies for the Preparation of 2,5 Dichloro 6 Fluoro 1,3 Benzoxazole and Its Positional Isomers
Direct Synthetic Routes to 2,5-Dichloro-6-fluoro-1,3-benzoxazole
Direct, one-pot syntheses of polysubstituted benzoxazoles are challenging due to the difficulty in controlling the specific positions of multiple different halogen atoms. The literature primarily focuses on multi-step pathways that allow for the controlled and regioselective introduction of each substituent. The synthesis of this compound is typically envisioned through the construction of a halogenated aminophenol precursor, followed by the formation of the oxazole (B20620) ring, which simultaneously introduces the C2-chloro substituent.
Multi-step Protocols for the Installation of Halogen Substituents on the Benzoxazole (B165842) Nucleus
Multi-step protocols are the most versatile and commonly employed methods for preparing complex benzoxazole derivatives. These approaches provide the necessary control to install specific substituents at desired positions on the benzene (B151609) ring before or after the formation of the heterocyclic oxazole ring.
The cornerstone of synthesizing this compound is the preparation of a correctly substituted 2-aminophenol intermediate, such as 2-amino-4-chloro-5-fluorophenol. The synthesis often begins with a commercially available substituted aniline or phenol, upon which further functional groups are installed.
Standard aromatic substitution reactions are employed to introduce the halogen atoms. For instance, electrophilic chlorination or fluorination can be directed by existing activating or deactivating groups on the aromatic ring. In some cases, a nitro group is introduced and subsequently reduced to an amine, which can then be converted to a halogen via a Sandmeyer or Balz-Schiemann reaction. The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in solvents like hexafluoroisopropanol has been shown to provide high regioselectivity in the halogenation of arenes and heterocycles. acs.org
A general strategy involves:
Nitration: Introduction of a nitro group, which is a strong deactivating and meta-directing group, to control the position of subsequent substitutions.
Halogenation: Electrophilic halogenation at positions dictated by the existing substituents.
Reduction: Conversion of the nitro group to an amino group to yield the 2-aminophenol precursor. For example, a 5-chloro-2-methylbenzoxazole can be nitrated to form 5-chloro-6-nitro-2-methylbenzoxazole, which is then reduced to 6-amino-5-chloro-2-methylbenzoxazole. google.com
The formation of the benzoxazole ring is a critical step, typically achieved by the condensation of a 2-aminophenol with a one-carbon synthon. nih.gov The choice of this synthon is crucial as it can also serve to introduce the substituent at the C2 position.
Common methods include:
Reaction with Carboxylic Acid Derivatives: Condensation of a 2-aminophenol with a carboxylic acid, acid chloride, or ester. chemicalbook.com For the synthesis of a 2-chlorobenzoxazole, reagents like phosgene or its equivalents are used.
Reaction with Aldehydes: A widely used method involves the condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization. nih.govacs.orgnih.gov
Intramolecular Cyclization: Cyclization of ortho-haloanilides or 2-bromoarylamides can be catalyzed by copper complexes to form the benzoxazole ring. chemicalbook.comorganic-chemistry.org For instance, 2-bromoarylamides undergo intramolecular cyclization in the presence of a base like K₂CO₃ and a CuO nanoparticle catalyst. chemicalbook.com
From Halogenated Nitriles: A direct, non-catalyzed method involves the reaction of 2-aminophenols with halogenated nitriles in an alcoholic solvent to form 2-dihalo- or 2-trihalobenzoxazoles. scribd.com
A plausible route to the target molecule would involve the cyclization of 2-amino-4-chloro-5-fluorophenol with a reagent that provides both the C2 carbon and its chloro substituent.
Catalysis plays a pivotal role in modern organic synthesis, and the formation of benzoxazoles is no exception. Various catalytic systems, including both metal-based and non-metal catalysts, have been developed to improve efficiency, yield, and reaction conditions. benthamdirect.com
Metal Catalysis: Transition metals such as copper (Cu), palladium (Pd), iron (Fe), and ruthenium (Ru) are extensively used. benthamdirect.com Copper-catalyzed methods are common for intramolecular cyclization of ortho-haloanilides. organic-chemistry.org Iron catalysts have been employed for cascade C-N and C-O coupling reactions to form the benzoxazole ring. researchgate.net
Non-metal Catalysis: Brønsted acids and ionic liquids have emerged as effective catalysts. benthamdirect.comacs.orgnih.gov For example, a Brønsted acidic ionic liquid gel has been used as a recyclable, heterogeneous catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. acs.orgnih.gov
| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Metal Catalyst | Copper(I) Iodide (CuI) / 1,10-phenanthroline | Intramolecular cyclization of ortho-haloanilides | organic-chemistry.org |
| Metal Catalyst | Iron(III) Catalysts | Cascade C-N and C-O coupling | researchgate.net |
| Metal Catalyst | Palladium Complexes | Condensation of 2-aminophenol and benzaldehyde | nih.gov |
| Non-metal Catalyst | Brønsted Acidic Ionic Liquid Gel | Condensation-aromatization of 2-aminophenols and aldehydes | acs.orgnih.gov |
| Non-metal Catalyst | Samarium Triflate | Condensation of o-aminophenols with aldehydes | organic-chemistry.org |
The introduction of chlorine atoms can be achieved either on the precursor molecule or by direct chlorination of the benzoxazole nucleus. Direct chlorination of the benzoxazole ring has been shown to be a viable, albeit potentially unselective, process.
Patented procedures describe the direct chlorination of benzoxazole using a chlorinating agent in the presence of an acidic catalyst. google.com These studies found that by using an excess of the chlorinating agent, 2,6-dichlorobenzoxazole can be obtained with high selectivity, a surprising result given the expectation of non-selective polychlorination. google.comgoogle.com This demonstrates the preferential reactivity of the C2 and C6 positions towards electrophilic chlorination.
Another powerful method involves the conversion of a 2-mercaptobenzoxazole derivative. For instance, 2,5-dichlorobenzoxazole can be synthesized in high yield by treating 5-chloro-2-mercaptobenzoxazole with thionyl chloride and N,N-dimethylformamide. chemicalbook.com
| Starting Material | Reagent(s) | Product | Key Feature | Reference |
|---|---|---|---|---|
| Benzoxazole | Gaseous Chlorine, Acidic Catalyst (e.g., FeCl₃) | 2-Chlorobenzoxazole | Monochlorination at C2 | google.com |
| Benzoxazole | Excess Gaseous Chlorine, Acidic Catalyst | 2,6-Dichlorobenzoxazole | Selective dichlorination | google.comgoogle.com |
| 5-Chloro-2-mercaptobenzoxazole | Thionyl chloride, DMF | 2,5-Dichlorobenzoxazole | Conversion of mercapto to chloro group | chemicalbook.com |
Introducing a fluorine atom onto the benzoxazole ring often requires specialized reagents and techniques, which can be applied either to the precursor or as a late-stage functionalization step. rsc.org
Electrophilic Fluorination: Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are widely used to install fluorine on electron-rich aromatic systems under mild conditions. mdpi.com These reagents can be used to fluorinate a pre-formed benzoxazole or an aminophenol precursor, with the regioselectivity being governed by the electronic properties of the existing substituents.
Nucleophilic Aromatic Substitution (S_NAr): If a suitable leaving group (such as a nitro or chloro group) is present at the desired position and activated by other electron-withdrawing groups, it can be displaced by a fluoride (B91410) source, such as potassium fluoride, often with the aid of a phase-transfer catalyst.
Balz-Schiemann Reaction: This classical method involves the conversion of an aromatic amino group into a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoro-aromatic compound. This would be a viable strategy if a precursor like 6-amino-2,5-dichlorobenzoxazole were synthesized first.
The choice of fluorination strategy depends heavily on the available precursors and the desired regiochemistry. Late-stage fluorination is an attractive option as it can be used to modify complex molecules that already possess the core benzoxazole structure. rsc.org
Chemical Transformations and Derivatization Pathways of 2,5 Dichloro 6 Fluoro 1,3 Benzoxazole
Electrophilic Substitution Reactivity of Halogenated Benzoxazoles
Electrophilic aromatic substitution (EAS) on the benzoxazole (B165842) ring system is generally challenging due to the electron-withdrawing nature of the heterocyclic ring, which deactivates the fused benzene (B151609) ring towards electrophilic attack. In the case of 2,5-dichloro-6-fluoro-1,3-benzoxazole, this deactivation is further intensified by the inductive electron-withdrawing effects of the two chlorine atoms and the fluorine atom.
However, should a reaction occur under forcing conditions, the regiochemical outcome is governed by the directing effects of the existing substituents. Halogens, despite being deactivating, are known to be ortho, para-directors. The directing influence in this molecule is complex:
The benzoxazole ring itself would direct incoming electrophiles to the C4 and C6 positions.
The chlorine at C5 directs to the ortho positions (C4 and C6).
The fluorine at C6 directs to its ortho position (C5 and C7).
Considering the positions available on the this compound ring (C4 and C7), the C4 position is activated by the para-directing influence of the ring nitrogen and the ortho-directing C5-chloro group. Conversely, the C7 position is influenced by the ring oxygen and the ortho-directing C6-fluoro group. The confluence of these directing effects suggests that the C4 position is the most likely site for electrophilic attack, should the reaction overcome the high activation energy. Typical electrophilic substitution reactions like nitration or halogenation would require harsh conditions, such as the use of fuming nitric and sulfuric acids for nitration. rsc.orgorganic-chemistry.orgyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2,5-Dichloro-6-fluoro-4-nitro-1,3-benzoxazole | Combined directing effects of the benzoxazole ring and C5-Cl favor substitution at the C4 position. |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-2,5-dichloro-6-fluoro-1,3-benzoxazole | The C4 position is the most activated site for electrophilic attack. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive | The heavily deactivated ring is generally unreactive towards Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Benzoxazole Systems
The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone for the derivatization of this molecule. The reaction involves the attack of a nucleophile on the aromatic ring, displacing one of the halogen leaving groups.
The regioselectivity of SNAr is determined by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups positioned ortho or para to the leaving group stabilize this negatively charged intermediate, thus accelerating the reaction. In this molecule:
The C5-Cl is para to the ring oxygen and meta to the ring nitrogen.
The C6-F is para to the ring nitrogen and meta to the ring oxygen.
The nitrogen atom's ability to stabilize a negative charge through resonance is more significant than that of the oxygen atom. Therefore, the C6 position is more activated towards nucleophilic attack than the C5 position.
Furthermore, in SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, especially in polar aprotic solvents, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. stackexchange.comnih.gov This "element effect" further favors substitution at the C6 position. Consequently, nucleophiles such as amines, alkoxides, and thiolates are expected to selectively displace the fluorine atom at C6.
Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Typical Reagents | Expected Product | Reaction Site |
|---|---|---|---|
| Primary/Secondary Amines | R¹R²NH, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | 5-Chloro-2-chloro-6-(R¹R²-amino)-1,3-benzoxazole | C6-F |
| Alkoxides | ROH, Base (e.g., NaH), Solvent (e.g., THF, DMF) | 5-Chloro-2-chloro-6-(alkoxy)-1,3-benzoxazole | C6-F |
| Thiolates | RSH, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-Chloro-2-chloro-6-(alkylthio)-1,3-benzoxazole | C6-F |
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated sites of this compound. The relative reactivity of the C-Cl and C-F bonds in these reactions is a key consideration for achieving selectivity. In palladium-catalyzed reactions, the oxidative addition step is typically faster for C-Cl bonds than for C-F bonds, making the two chloro positions the primary sites for coupling.
Suzuki-Miyaura Coupling : This reaction couples the benzoxazole with boronic acids or esters to form C-C bonds. It is plausible that selective mono-arylation or mono-alkylation could be achieved at either the C2 or C5 position by careful selection of catalysts, ligands, and reaction conditions. For some dichlorinated heterocycles, the more electron-deficient position is favored for the initial coupling. rsc.orgresearchgate.netnih.gov
Heck Reaction : This reaction forms C-C bonds by coupling with alkenes. It is expected to occur selectively at one of the C-Cl positions. wikipedia.orgnih.gov
Buchwald-Hartwig Amination : This provides a route to C-N bond formation, allowing for the introduction of a wide range of primary and secondary amines. Similar to other palladium-catalyzed couplings, this reaction would proceed at the C-Cl positions. wikipedia.orgorganic-chemistry.orgrug.nl
Sonogashira Coupling : This reaction introduces alkyne moieties via coupling with terminal alkynes, again favoring the C-Cl sites.
Distinguishing between the reactivity of the C2-Cl and C5-Cl bonds can be challenging and often depends subtly on the chosen catalytic system. In related systems like 2,6-dichlorobenzoxazole, Suzuki coupling has been shown to be selective for the C2 position. This suggests that the C2 position in this compound might be the more reactive site in certain cross-coupling reactions due to the electronic influence of the adjacent heteroatoms.
Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand Example | Potential Product (Mono-substitution) |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | 2-Aryl-5-chloro-6-fluoro-1,3-benzoxazole or 5-Aryl-2-chloro-6-fluoro-1,3-benzoxazole |
| Heck | Alkene | Pd(OAc)₂ | 2-Alkenyl-5-chloro-6-fluoro-1,3-benzoxazole or 5-Alkenyl-2-chloro-6-fluoro-1,3-benzoxazole |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos | N-Aryl/alkyl-5-chloro-6-fluoro-1,3-benzoxazol-2-amine or N-Aryl/alkyl-2-chloro-6-fluoro-1,3-benzoxazol-5-amine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 2-(Alkynyl)-5-chloro-6-fluoro-1,3-benzoxazole or 5-(Alkynyl)-2-chloro-6-fluoro-1,3-benzoxazole |
Further Functional Group Manipulations of Benzoxazole Derivatives
The derivatives obtained from the primary transformations described above can undergo a wide range of subsequent functional group manipulations, opening pathways to a diverse library of complex molecules.
Transformations of Amino Groups : Amino groups introduced via SNAr or Buchwald-Hartwig amination can be acylated to form amides, diazotized to create diazonium salts (which are versatile intermediates), or used as directing groups for further electrophilic substitutions.
Reactions of Introduced Alkynes : Alkynes installed via Sonogashira coupling can participate in cycloaddition reactions (e.g., click chemistry), be hydrated to form ketones, or be reduced to alkenes or alkanes.
Modifications of Aryl Groups : Aryl groups introduced through Suzuki coupling can themselves be subjected to further functionalization, such as nitration, halogenation, or sulfonation, on the newly introduced ring.
Hydrolysis of Nitriles : Should a cyano group be introduced via SNAr (using a cyanide salt as the nucleophile), it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. nih.gov
Reactions of Carboxylic Acids : A benzoxazole-carboxylic acid derivative can be converted into esters, amides, or acid chlorides, or the carboxyl group can be removed via decarboxylation. libretexts.org
Transformations of Boronic Esters : If a borylation reaction is performed (a variant of Suzuki coupling), the resulting boronic ester is a highly versatile handle for further stereospecific transformations, including oxidation to a hydroxyl group, amination, or further cross-coupling reactions. nih.govmdpi.comresearchgate.netnih.gov
These multi-step synthetic sequences allow for the systematic construction of highly functionalized benzoxazole derivatives tailored for specific applications in medicinal chemistry and materials science.
Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 6 Fluoro 1,3 Benzoxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for 2,5-dichloro-6-fluoro-1,3-benzoxazole.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using a method like B3LYP with a basis set such as 6-311++G(d,p), the geometry of this compound would be fully optimized to a minimum on the potential energy surface.
This process yields precise information about bond lengths, bond angles, and dihedral angles. For the benzoxazole (B165842) ring system, the calculations would confirm its planarity. The analysis would provide specific values for the C-C, C-N, C-O, C-Cl, and C-F bond lengths, as well as the angles between these atoms. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for similar molecules to validate the computational model.
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative and represents the type of data obtained from DFT calculations. Actual values would require performing the specific calculation.
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length (Å) | 1.74 |
| C-F Bond Length (Å) | 1.35 |
| C=N Bond Length (Å) | 1.30 |
| C-O Bond Length (Å) | 1.36 |
| Benzene (B151609) Ring C-C Bond Lengths (Å) | 1.39 - 1.41 |
| O-C-N Bond Angle (°) | 115 |
| C-C-Cl Bond Angle (°) | 120 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. bhu.ac.in
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack.
Table 2: Predicted FMO Properties for this compound (Illustrative) This table is illustrative and represents the type of data obtained from DFT calculations.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen, nitrogen, fluorine, and chlorine atoms, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms of the benzene ring, indicating sites for nucleophilic attack. bhu.ac.in This analysis is valuable for predicting intermolecular interactions and the molecule's reactivity patterns.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov
The analysis would provide a detailed assignment of the vibrational modes of this compound, such as C-H stretching, C=C stretching of the aromatic ring, C-Cl stretching, and C-F stretching. This theoretical spectrum can aid in the interpretation of experimental IR and Raman spectra. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative and represents the type of data obtained from DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C=N Stretch | ~1615 |
| C-F Stretch | ~1250 |
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net
The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. The analysis would also identify the nature of the electronic transitions, such as π→π* or n→π*, by examining the molecular orbitals involved. researchgate.net This information is crucial for understanding the photophysical behavior of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While this compound is a relatively rigid molecule, it still possesses some conformational flexibility, particularly if it were part of a larger, more complex system. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and dynamic behavior.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion. The simulation would reveal the preferred conformations of the molecule and the energy barriers between them. For this specific benzoxazole, MD simulations could explore its interactions with solvent molecules and provide a dynamic picture of its behavior in solution, complementing the static information obtained from DFT calculations. researchgate.net
Derivation and Interpretation of Quantum Chemical Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Calculated as -(EHOMO + ELUMO)/2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (ELUMO - EHOMO)/2, it quantifies the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): Calculated as χ²/2η, it measures the propensity of a species to accept electrons.
The interpretation of these descriptors for this compound would suggest that the high electronegativity of the halogen substituents leads to a significant electrophilic character. The distribution of these electronic properties can be visualized through a Molecular Electrostatic Potential (MEP) map, which would likely show negative potential (red and yellow regions) around the electronegative nitrogen, oxygen, and halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Representative Quantum Chemical Descriptors for Halogenated Benzoxazole Derivatives (Note: The following values are illustrative and based on typical ranges observed for structurally similar compounds in computational studies. They are not specific to this compound.)
| Descriptor | Symbol | Typical Value Range |
| HOMO Energy | EHOMO | -6.5 to -7.5 eV |
| LUMO Energy | ELUMO | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | ΔE | 4.5 to 6.5 eV |
| Ionization Potential | I | 6.5 to 7.5 eV |
| Electron Affinity | A | 1.0 to 2.0 eV |
| Electronegativity | χ | 3.75 to 4.75 eV |
| Chemical Hardness | η | 2.25 to 3.25 eV |
| Electrophilicity Index | ω | 2.0 to 3.5 eV |
Hirshfeld Surface Analysis and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the non-covalent interactions can be obtained.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts, which are crucial for the stability of its crystal structure. The dnorm map would highlight regions of close contact with neighboring molecules as red spots, indicating interactions that are shorter than the van der Waals radii and are thus the most significant.
Given the elemental composition of this compound, several types of non-covalent interactions are expected to play a role in its crystal packing:
Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with nucleophilic atoms like oxygen and nitrogen on adjacent molecules.
Hydrogen Bonding: Although the molecule has a limited number of hydrogen atoms, weak C-H···O, C-H···N, C-H···F, and C-H···Cl interactions are likely to be present.
Other van der Waals Forces: A network of weaker, non-directional forces, such as H···H, Cl···Cl, and F···Cl contacts, will also contribute to the crystal packing.
Table 2: Anticipated Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These percentages are illustrative and represent typical contributions for similar halogenated heterocyclic compounds. They are not experimentally or computationally determined for this compound.)
| Intermolecular Contact | Expected Contribution (%) |
| H···H | 20 - 30% |
| H···Cl / Cl···H | 15 - 25% |
| H···F / F···H | 5 - 15% |
| C···H / H···C | 10 - 20% |
| Cl···Cl | 3 - 8% |
| C···C (π-π stacking) | 5 - 10% |
| O···H / H···O | 2 - 7% |
| N···H / H···N | 1 - 5% |
| Other Contacts | 5 - 10% |
Advanced Applications of 2,5 Dichloro 6 Fluoro 1,3 Benzoxazole in Chemical Research
Strategic Utility as a Heterocyclic Building Block in Organic Synthesis
2,5-Dichloro-6-fluoro-1,3-benzoxazole is a highly functionalized heterocyclic compound that serves as a valuable building block in organic synthesis. The presence of two chlorine atoms and a fluorine atom on the benzene (B151609) ring, coupled with the reactive oxazole (B20620) moiety, provides multiple sites for chemical modification. The electron-withdrawing nature of the halogen substituents activates the benzoxazole (B165842) ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of derivatives.
The strategic placement of the halogen atoms offers regioselective control over subsequent reactions. For instance, the chlorine atom at the 2-position is particularly labile and can be readily displaced by various nucleophiles, including amines, thiols, and alcohols. This reactivity is central to the construction of more complex molecular architectures. The chlorine and fluorine atoms on the benzo portion of the molecule also provide handles for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The fluorinated nature of this building block is of particular significance. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, using this compound as a starting material provides a direct route to fluorinated target molecules with potentially improved pharmacological profiles.
Integration into Multicomponent Reaction (MCR) Frameworks
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single pot to form a complex product in a highly atom-economical and efficient manner. rsc.orgbeilstein-journals.orgnih.gov The unique structural features of this compound make it an intriguing candidate for integration into MCR frameworks. While specific MCRs involving this exact compound are not extensively documented, the general reactivity of the benzoxazole scaffold suggests its potential utility in such transformations. rsc.orgresearchgate.net
For example, the benzoxazole core can potentially act as the heterocyclic component in Ugi or Passerini-type reactions. The reactivity of the C2-chloro substituent could be harnessed to participate in novel MCRs, where its displacement by one component could initiate a cascade of reactions with other starting materials present in the reaction mixture. The development of new MCRs is an active area of research, and the exploration of highly functionalized building blocks like this compound could lead to the discovery of novel and efficient synthetic methodologies for the rapid construction of complex molecular scaffolds.
| Multicomponent Reaction Type | Potential Role of this compound | Key Reactive Site |
| Ugi Reaction | Heterocyclic amine surrogate after modification | C2-position |
| Passerini Reaction | Isocyanide precursor after modification | C2-position |
| Novel Cascade Reactions | Electrophilic partner | C2-position |
Role as a Key Intermediate in the Synthesis of Advanced Organic Structures
The utility of this compound as a key intermediate is underscored by its ability to be transformed into a variety of more complex and functionally diverse organic structures. Its inherent reactivity allows for a stepwise and controlled elaboration of the molecular framework.
One of the primary applications of this intermediate is in the synthesis of substituted benzoxazoles with potential biological activity. For instance, the C2-chloro group can be displaced by a range of amines to yield 2-aminobenzoxazole (B146116) derivatives. These derivatives are known to exhibit a wide spectrum of pharmacological properties. Furthermore, the remaining chloro and fluoro substituents on the benzene ring can be further functionalized to fine-tune the electronic and steric properties of the final molecule, which is a crucial aspect of drug design and optimization.
The synthesis of novel heterocyclic systems can also be achieved starting from this compound. For example, ring-opening reactions of the oxazole moiety followed by subsequent cyclization with different reagents can lead to the formation of other heterocyclic cores. This synthetic versatility makes it a valuable precursor for the exploration of novel chemical space.
Synthetic Contributions to Agrochemical Development
The benzoxazole scaffold is a recognized pharmacophore in the agrochemical industry, with several commercial pesticides and herbicides containing this heterocyclic motif. nih.gov The introduction of halogen atoms, particularly fluorine, is a well-established strategy to enhance the efficacy and selectivity of agrochemicals. semanticscholar.org Therefore, this compound represents a promising starting point for the development of new agrochemical candidates.
| Agrochemical Class | Potential Application of Derivatives | Key Structural Feature |
| Herbicides | Inhibition of plant-specific enzymes | Substituted benzoxazole core |
| Fungicides | Disruption of fungal cell wall synthesis | Halogenated aromatic system |
| Insecticides | Targeting insect nervous system receptors | Fluorinated heterocyclic scaffold |
Precursor for Advanced Materials Synthesis
Beyond its applications in life sciences, the benzoxazole core is also a component of various advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and polymers with specialized properties. The rigid and planar structure of the benzoxazole system, combined with its electronic properties, makes it an attractive building block for the design of new functional materials.
The specific substitution pattern of this compound can be exploited to synthesize novel materials with tailored characteristics. The presence of multiple halogen atoms provides opportunities for polymerization reactions, leading to the formation of halogenated polybenzoxazoles. These polymers may exhibit enhanced thermal stability, flame retardancy, and specific electronic properties.
Furthermore, the benzoxazole core is known to be fluorescent. By strategically modifying the substituents on the this compound scaffold, it is possible to tune the fluorescence emission wavelength and quantum yield. This opens up avenues for the development of new fluorescent dyes and sensors for various applications, including bio-imaging and environmental monitoring. The synthesis of derivatives with extended π-conjugation through cross-coupling reactions at the chloro-substituted positions could lead to materials with interesting photophysical and electronic properties suitable for applications in organic electronics. researchgate.net
Future Research Trajectories and Methodological Challenges in Benzoxazole Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes for benzoxazoles is a paramount goal in contemporary organic chemistry. Future research is expected to focus on several key areas to enhance the sustainability of benzoxazole (B165842) synthesis.
Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of benzoxazole derivatives by enabling rapid and efficient heating. tandfonline.comresearchgate.net Future work will likely involve the development of solvent-free microwave-assisted protocols, further minimizing the environmental footprint of these reactions. tandfonline.comresearchgate.net The application of microwave irradiation in conjunction with green catalysts could lead to even more efficient and selective syntheses of complex benzoxazoles.
Novel Green Catalysts: The exploration of reusable and non-toxic catalysts is a cornerstone of green chemistry. Recent advancements include the use of:
Brønsted acidic ionic liquid gels: These have been employed as efficient heterogeneous catalysts in solvent-free conditions, offering high yields and easy catalyst recovery. nih.gov
Zinc dust: This inexpensive and reusable reagent has been utilized in solvent-free, microwave-assisted synthesis of 2-cyclic amine-substituted benzoxazoles. tandfonline.com
Fly ash: This industrial byproduct has been repurposed as a green catalyst for the synthesis of 2-phenyl substituted benzoxazoles, demonstrating the potential of waste materials in catalysis. researchgate.net
Deep eutectic solvents (DESs): These have been used as sustainable catalysts and solvents in the microwave-assisted synthesis of benzoxazoles, offering advantages such as low cost and biodegradability. biotech-asia.org
Magnetically separable nanocatalysts: Core-shell nanoparticles, such as Ag@Fe2O3, have been shown to be highly efficient and recyclable catalysts for benzoxazole synthesis at room temperature. researchgate.net
Future research will likely focus on designing even more active and selective green catalysts, potentially based on earth-abundant metals or organic frameworks, to facilitate the synthesis of a wider range of substituted benzoxazoles under milder conditions.
Solvent-Free and Aqueous Conditions: Eliminating the use of volatile organic solvents is a primary objective of green synthesis. Many of the aforementioned catalytic systems operate under solvent-free conditions. tandfonline.comnih.gov Additionally, conducting reactions in water, the most environmentally benign solvent, is a highly attractive prospect. The development of water-tolerant catalysts will be crucial for advancing this area of research.
The following table summarizes various green and sustainable methodologies applicable to benzoxazole synthesis.
| Methodology | Catalyst/Conditions | Key Advantages |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Rapid reaction times, increased yields, energy efficiency |
| Brønsted Acidic Ionic Liquid Gel | Heterogeneous catalyst, solvent-free | High yields, catalyst recyclability, simple workup |
| Zinc Dust Catalysis | Reusable zinc dust, microwave, solvent-free | Mild conditions, short reaction times, high purity |
| Fly Ash Catalysis | Waste-derived catalyst | Environmentally benign, cost-effective |
| Deep Eutectic Solvents | Sustainable catalysts/solvents, microwave | Eliminates toxic reagents, high yields, recyclable catalyst |
| Magnetically Separable Nanocatalysis | Ag@Fe2O3 core-shell nanoparticles | Room temperature synthesis, easy catalyst recovery and reuse |
Discovery of Unprecedented Chemical Reactivity and Transformation Pathways
While the synthesis of the benzoxazole core is well-established, future research will delve deeper into exploring the untapped reactivity of this heterocyclic system, particularly for halogenated derivatives like 2,5-Dichloro-6-fluoro-1,3-benzoxazole.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring in this compound, due to the presence of three electron-withdrawing halogen atoms, makes it a prime candidate for nucleophilic aromatic substitution reactions. Future studies could explore the selective displacement of the chlorine and fluorine atoms with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of new benzoxazole derivatives with potentially novel biological activities. The regioselectivity of these substitutions will be a key area of investigation.
Electrophilic Substitution: While the benzene ring is electron-deficient, the oxazole (B20620) ring possesses sites susceptible to electrophilic attack. The development of new methods for the regioselective electrophilic halogenation, nitration, and acylation of the benzoxazole core could provide access to a new range of functionalized compounds. Transition metal-catalyzed C-H functionalization is a promising avenue for achieving regioselective substitution on the benzoxazole scaffold. researchgate.netbohrium.com
Metal-Catalyzed Cross-Coupling Reactions: The halogen atoms on the this compound scaffold serve as versatile handles for metal-catalyzed cross-coupling reactions. Future research will likely focus on employing reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. bohrium.com These reactions would enable the synthesis of complex benzoxazole-containing molecules with tailored electronic and steric properties.
Novel Transformation Pathways: The exploration of unprecedented reactivity is a key driver of innovation in organic synthesis. For instance, the reactivity of substituted 2-trichloromethylbenzoxazoles has been investigated to provide access to a variety of functionalized benzoxazoles. semanticscholar.org Similar studies on other uniquely substituted benzoxazoles could unveil novel transformation pathways, leading to the discovery of new synthetic methodologies and molecular architectures.
Synergistic Applications of Computational Chemistry for Rational Molecular Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application in the field of benzoxazole chemistry is poised to expand significantly.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of benzoxazole derivatives. researchgate.net By calculating electron density distributions, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, researchers can identify the most likely sites for nucleophilic and electrophilic attack on molecules like this compound. This predictive power can guide the design of experiments, saving time and resources.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are powerful computational methods for correlating the structural features of molecules with their biological activity. tandfonline.comtandfonline.com By building predictive models based on a series of known benzoxazole derivatives, researchers can rationally design new compounds with enhanced potency and selectivity. These models can help in identifying the key structural motifs responsible for a particular biological effect.
Molecular Docking and Virtual Screening: For benzoxazoles with potential therapeutic applications, molecular docking simulations can predict how these molecules bind to their biological targets, such as enzymes or receptors. biotech-asia.orgsemanticscholar.orgbibliomed.org This information is crucial for understanding the mechanism of action and for designing new derivatives with improved binding affinity. Virtual screening of large compound libraries against a specific biological target can also help in identifying promising benzoxazole-based hits for further development.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can predict these properties in silico, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles. bibliomed.org This early-stage filtering can significantly reduce the attrition rate of drug candidates in later stages of development.
The following table outlines the key applications of computational chemistry in benzoxazole research.
| Computational Method | Application in Benzoxazole Chemistry |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Elucidation of relationships between chemical structure and biological activity. tandfonline.comtandfonline.com |
| Molecular Docking | Prediction of binding modes and affinities of benzoxazoles to biological targets. biotech-asia.orgsemanticscholar.orgbibliomed.org |
| Virtual Screening | High-throughput computational screening of compound libraries to identify potential hits. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. bibliomed.org |
Implementation of Flow Chemistry and Automated Synthesis for Enhanced Efficiency
The translation of laboratory-scale syntheses to industrial production requires efficient, scalable, and safe processes. Flow chemistry and automated synthesis are emerging as powerful technologies to meet these demands in the context of benzoxazole production.
Flow Chemistry: Performing chemical reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. The synthesis of benzoxazoles in flow has the potential to be more efficient and scalable. Future research will focus on developing robust flow chemistry protocols for the synthesis of a wide range of benzoxazole derivatives, including multi-step sequences.
Automated Synthesis: Automated synthesis platforms can significantly accelerate the drug discovery process by enabling the rapid synthesis and purification of large numbers of compounds. The integration of automated synthesis with high-throughput screening would allow for the rapid exploration of the chemical space around the benzoxazole scaffold. This approach would be particularly valuable for generating libraries of derivatives of compounds like this compound for SAR studies.
High-Throughput Experimentation: The combination of flow chemistry and automated synthesis with high-throughput analytical techniques allows for the rapid optimization of reaction conditions. By systematically varying parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry, optimal conditions for the synthesis of a desired benzoxazole can be quickly identified.
The adoption of these advanced manufacturing technologies will be crucial for the efficient and cost-effective production of benzoxazoles for various applications, from pharmaceuticals to materials science.
Q & A
Q. What are the common synthetic routes for preparing 2,5-dichloro-6-fluoro-1,3-benzoxazole?
The synthesis typically involves halogenation and cyclization steps. For example, 2,5-dichloro-1,3-benzoxazole derivatives can be synthesized by treating 5-chloro-2-mercaptobenzoxazole with phosphorus oxychloride (POCl₃) under reflux, as demonstrated in the preparation of analogous benzoxazoles . Fluorination at the 6-position may require selective electrophilic substitution or nucleophilic displacement using fluorinating agents like KF or Selectfluor®. Precise temperature control and solvent selection (e.g., DMSO or chlorinated solvents) are critical to achieving regioselectivity and avoiding side reactions.
Q. How can the structure of this compound be confirmed spectroscopically?
- NMR : and NMR can identify aromatic protons and carbons, with deshielding effects due to electron-withdrawing Cl and F substituents. Fluorine coupling ( NMR) confirms the position of the fluorine atom.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ or [M⁻]⁻) and isotopic patterns consistent with Cl and F atoms.
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive bond lengths and angles. SHELX software is widely used for refinement, ensuring accurate structural resolution .
Q. What are the key reactivity patterns of this compound in substitution reactions?
The electron-deficient benzoxazole core facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions. For example, chlorine atoms may be replaced by amines or alkoxides. Fluorine at the 6-position is less reactive due to strong C-F bond stability but can undergo directed ortho-metalation for further functionalization. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid ring-opening or decomposition .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of chlorine and fluorine substituents?
Regioselectivity in halogenation is influenced by directing groups and reaction mechanisms. For example:
- Electrophilic Chlorination : Lewis acids like FeCl₃ or AlCl₃ direct substitution to specific positions based on electronic and steric effects.
- Fluorination : Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd-mediated C-H activation) enables precise fluorine placement. Computational methods (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How can contradictory crystallographic data be resolved during structural analysis?
Discrepancies in bond angles or torsion angles may arise from crystal packing effects or disorder. Strategies include:
- Multi-Refinement : Using SHELXL to test alternative refinement models (e.g., partial occupancy or twinning corrections).
- Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., Cl···H or F···H contacts) that distort geometry .
- Complementary Techniques : Pairing X-ray data with solid-state NMR or electron diffraction for validation .
Q. What challenges arise when using this compound as a precursor in drug discovery?
- Stability : The compound may degrade under acidic/basic conditions or high temperatures. Stabilizing agents (e.g., antioxidants) or inert atmospheres are recommended.
- Stereochemical Complexity : Functionalization at the 2- and 5-positions can lead to stereoisomers, requiring chiral chromatography or asymmetric synthesis.
- Bioactivity Optimization : Structure-activity relationship (SAR) studies must balance electronic effects (Cl/F) with pharmacokinetic properties. Analogues like 5,7-dichloro-benzoxazole derivatives have shown antimicrobial activity, suggesting potential pathways .
Q. How can synthetic yields be improved for large-scale preparation?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Flow Chemistry : Continuous flow systems minimize side reactions and improve heat transfer .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment?
- HPLC/GC-MS : Detects impurities at trace levels (<0.1%).
- Elemental Analysis : Confirms stoichiometry of C, H, N, Cl, and F.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
Q. How can computational modeling aid in reaction design?
Q. What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃).
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
- Waste Disposal : Halogenated waste must be neutralized and disposed of as hazardous material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
